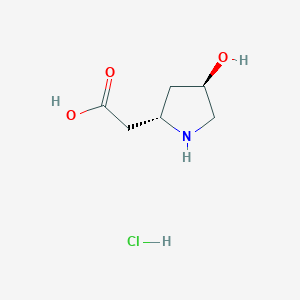

2-((2S,4R)-4-羟基吡咯烷-2-基)乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride" is not directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential synthesis and properties. For instance, the synthesis of similar pyrrolidine derivatives has been reported, which could inform the synthesis of the compound .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves stereoselective reactions and protection/deprotection strategies. For example, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol was synthesized from N-protected (2S)-3,4-dehydroproline methyl esters using a series of reactions including osmium tetraoxide oxidation, isopropylidene acetal formation, and reduction with LiBH4 . Similarly, (S)-3-hydroxypyrrolidine hydrochloride was synthesized from (S)-4-amino-2-hydroxybutyric acid through silanization, cyclization, and reduction with NaBH4-CH3COOH . These methods could potentially be adapted for the synthesis of "2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride".

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of the substituents on the ring is crucial for the biological activity and chemical properties of these compounds. For instance, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid, a related compound, was determined using single crystal X-ray diffraction, revealing a ketonic configuration and intermolecular hydrogen bonds forming a one-dimensional chain structure . This information could be relevant when considering the molecular structure of "2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolidine derivatives typically include selective oxidations, reductions, and protection of functional groups. For example, the selective mono-O-benzylation and Mitsunobu reaction were used to invert the stereochemistry of hydroxy groups in the synthesis of (2R,3S,4S)-3,4-dihydroxy-2-hydroxymethylpyrrolidine . These reactions are important for achieving the desired stereochemistry and could be relevant for the synthesis of "2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure and functional groups. For example, the presence of hydroxyl groups can lead to the formation of hydrogen bonds, which can affect solubility and crystallinity . The stereochemistry of the substituents can also influence the compound's reactivity and interaction with biological targets. The NMR spectra of these compounds provide detailed information about their structure and can be used to confirm the identity of synthesized compounds . These considerations are important when analyzing the properties of "2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride".

科学研究应用

合成技术和优化

研究已经证明了合成和优化相关吡咯烷衍生物的方法。例如,李子成(2009)探索了从(S)-4-氨基-2-羟基丁酸合成(S)-3-羟基吡咯烷盐酸盐的方法,强调了该过程的高产率、简单性和使用廉价试剂(Li Zi-cheng, 2009)。

药物设计和活性

在药物化学领域,Dinesh Addla等人(2013)开发了新型2-羟基吡咯苯并二氮杂二环己烯二酮类似物,将吡咯烷结构纳入用于抑制血管紧张素转化酶(ACE),展示了一种基于结构的合理杂交方法(Dinesh Addla et al., 2013)。

GABA摄取抑制剂

赵旭阳等人(2005)研究了吡咯烷衍生物作为GABA摄取抑制剂的潜力,强调了在特定位置的构型对GAT-1和GAT-3转运蛋白的抑制效力的特异性(Xu-yang Zhao et al., 2005)。

安全和危害

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

属性

IUPAC Name |

2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-5-1-4(7-3-5)2-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPVOIKBQGMRKO-UYXJWNHNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CC(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1CC(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2S,4R)-4-Hydroxypyrrolidin-2-yl)acetic acid hydrochloride | |

CAS RN |

336182-11-7 |

Source

|

| Record name | 2-Pyrrolidineacetic acid, 4-hydroxy-, hydrochloride (1:1), (2S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336182-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2500428.png)

![Benzyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2500431.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2500432.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2500437.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide](/img/structure/B2500438.png)

![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)

![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)